molecular formula C18H19F9O12S B1308500 [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate CAS No. 480438-48-0

[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate

Cat. No. B1308500
CAS RN: 480438-48-0
M. Wt: 630.4 g/mol
InChI Key: RHEYHPACKVZWRD-UHFFFAOYSA-N
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Description

[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate is a useful research compound. Its molecular formula is C18H19F9O12S and its molecular weight is 630.4 g/mol. The purity is usually 95%.
The exact mass of the compound [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthesis Studies

  • Crystal Structure Analysis : Compounds like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate have been studied for their crystal structure, providing insights into molecular configurations and interactions, which are crucial for understanding chemical properties and potential applications (Lee, Ryu, & Lee, 2017).

  • Synthesis and Structural Elucidation : Research on compounds such as methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates has delved into their synthesis and structural characteristics using methods like IR, 1H NMR spectroscopy, and X-ray diffraction. These studies lay the groundwork for understanding the chemical behavior and potential applications of complex organic compounds (Mukovoz et al., 2017).

Biomedical and Pharmaceutical Research

  • Antimicrobial Activity : Certain synthesized compounds exhibit antimicrobial properties. For instance, novel isochroman-triazoles and thiadiazole hybrids have shown moderate to good activity against specific bacterial strains, highlighting the potential for these compounds in medical and pharmaceutical applications (Saeed & Mumtaz, 2017).

  • Bioactive Derivatives from Natural Sources : Studies on derivatives of natural compounds, like geranyl acetate, have revealed significant antifungal activity, suggesting their potential in developing new antifungal agents (Khayyat & Sameeh, 2017).

Chemical Synthesis and Applications

  • Advanced Synthesis Techniques : Research into synthesizing complex organic molecules, such as the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrates the advancement in chemical synthesis techniques. These methods open doors for creating novel compounds with potential applications in various industries (Dawadi & Lugtenburg, 2011).

properties

IUPAC Name

[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F9O12S/c1-6(28)34-5-10-11(35-7(2)29)12(36-8(3)30)13(14(38-10)37-9(4)31)39-40(32,33)18(26,27)16(21,22)15(19,20)17(23,24)25/h10-14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEYHPACKVZWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F9O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401536
Record name [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate

CAS RN

480438-48-0
Record name [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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